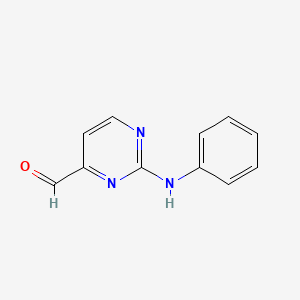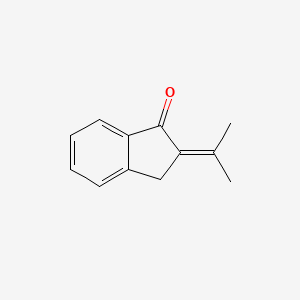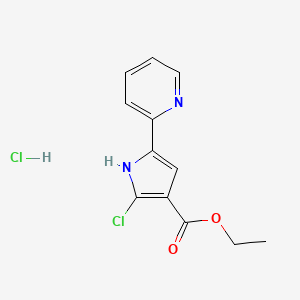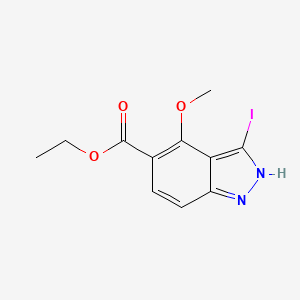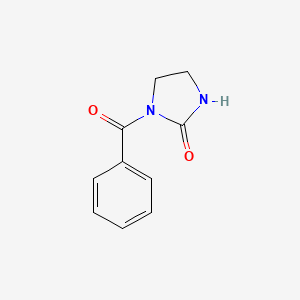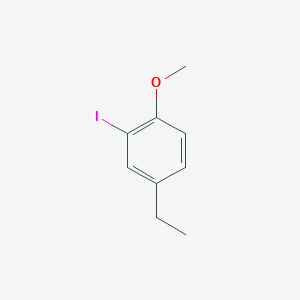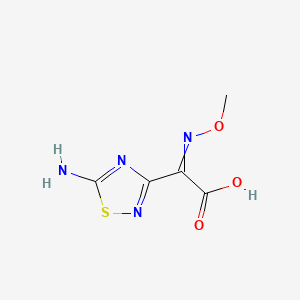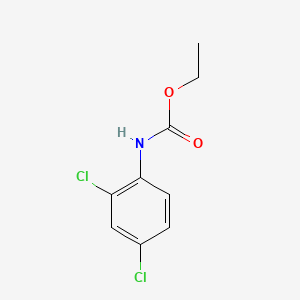
ethyl N-(2,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl N-(2,4-dichlorophenyl)carbamate is an organic compound that belongs to the class of urethanes. It is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 2 and 4 positions, and a urethane group (-NHCOO-) attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
ethyl N-(2,4-dichlorophenyl)carbamate can be synthesized through the reaction of 2,4-dichlorophenol with isocyanates. The reaction typically involves the following steps:
Preparation of 2,4-Dichlorophenol: This can be achieved by chlorinating phenol in the presence of a catalyst.
Reaction with Isocyanates: 2,4-Dichlorophenol is then reacted with an isocyanate, such as methyl isocyanate, under controlled conditions to form 2,4-dichlorophenylurethane.
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenylurethane involves large-scale chlorination of phenol followed by reaction with isocyanates. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
ethyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylurethanes depending on the nucleophile used.
科学研究应用
ethyl N-(2,4-dichlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2,4-dichlorophenylurethane involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-dichlorophenylurethane.
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features.
2,4-Dichlorobenzyl alcohol: Another compound with two chlorine atoms on the phenyl ring.
Uniqueness
ethyl N-(2,4-dichlorophenyl)carbamate is unique due to the presence of both urethane and dichlorophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
6333-37-5 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC 名称 |
ethyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
ADHVNWDXMAZGKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
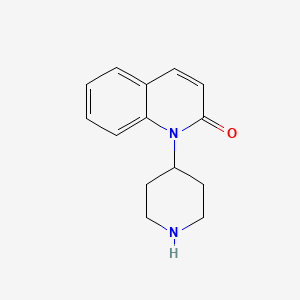
![Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B8812360.png)
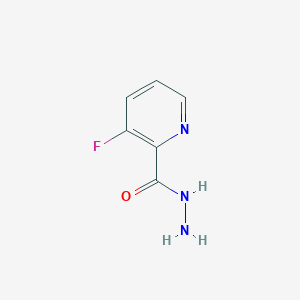
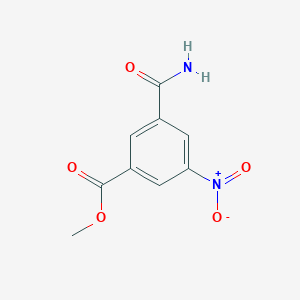
![Imidazo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B8812387.png)
